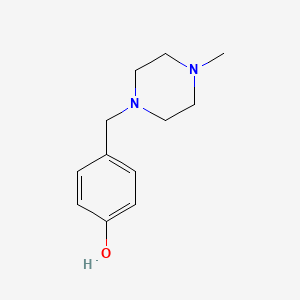

1,6-Dimethyl-3-iodo-1H-indazole

Overview

Description

1H-indazoles are a class of heterocyclic compounds that have garnered interest due to their presence in various biologically active molecules. The structure of 1H-indazoles can vary, forming dimers, trimers, and catemers in the solid state. These structures can exhibit chirality, despite the molecules themselves being achiral, which is a fascinating aspect of their solid-state chemistry .

Synthesis Analysis

The synthesis of 1H-indazoles, including derivatives such as 1,6-Dimethyl-3-iodo-1H-indazole, can be achieved through reactions involving hydrazones and arynes. A novel route has been developed that starts from readily available hydrazones of aldehydes and o-(trimethylsilyl)aryl triflates. This method proceeds under mild conditions and is tolerant of a wide range of functional groups, providing a pathway to synthesize 1H-indazoles efficiently and with good to excellent yields .

Molecular Structure Analysis

The molecular structure of 1H-indazoles can be complex due to their ability to form different types of aggregates such as dimers, trimers, and catemers. These aggregates can be chiral, and their presence can vary depending on the phase they are in. The study of their molecular structure is challenging due to these variations, but it is crucial for understanding the properties and potential applications of these compounds .

Chemical Reactions Analysis

1H-indazoles participate in a variety of chemical reactions due to their versatile structure. The presence of functional groups such as dimethylamino groups, ketones, and iodine in the case of this compound, allows for a wide range of chemical transformations. These reactions can lead to the formation of biologically and pharmaceutically important compounds, including acridones and acridinium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indazoles are influenced by their molecular associations and the phase they are in. Techniques such as vibrational spectroscopy (IR, FIR, Raman, and VCD) and computational studies are used to analyze these properties. These techniques help in determining the presence of different structures and their configurations, which is essential for the development of new materials and drugs based on 1H-indazoles .

Scientific Research Applications

Crystallographic and Spectroscopic Studies

1,6-Dimethyl-3-iodo-1H-indazole and its derivatives have been extensively studied for their crystallographic and spectroscopic properties. For example, the crystal structures of NH-indazoles have been determined using X-ray crystallography, revealing interesting phenomena such as hydrogen-bonded dimers and catemers forming chiral helices (Teichert et al., 2007). Additionally, a comprehensive vibrational spectroscopy study combined with quantum chemical calculations has been conducted on 1H-indazoles, providing insights into the structural diversity of these compounds in different phases (Avilés Moreno et al., 2013).

Synthesis and Chemical Reactions

The synthesis and reactivity of this compound derivatives have been a major area of research. Efficient and scalable synthesis methods have been developed for trisubstituted 1H-indazoles, which are significant in various chemical reactions (Lin et al., 2008). Additionally, studies on the synthesis of indazoles by reactions such as nitrosation of indoles highlight the versatility of these compounds (Chevalier et al., 2018).

Biological and Medicinal Applications

The biological and medicinal applications of 1H-indazoles are a significant area of interest. For example, certain indazoles have been shown to activate the nitric oxide receptor, soluble guanylate cyclase, which has implications in the inhibition of platelet aggregation (Selwood et al., 2001). Moreover, the antibacterial potential of certain indazole derivatives has been evaluated, revealing significant activity against various bacterial strains (Khan et al., 2017).

Metabolism and Mutagenicity Studies

The metabolism-dependent mutagenicity of compounds containing indazole motifs has been studied, shedding light on their potential toxicological effects and providing insights into their safe use in medicinal applications (Chen et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1,6-Dimethyl-3-iodo-1H-indazole is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the catabolism of tryptophan along the kynurenine pathway . It is involved in various physiological and pathological processes, including immune regulation and cancer .

Mode of Action

This compound interacts with its target, IDO1, by inhibiting its expression . This inhibition is achieved in a concentration-dependent manner . By inhibiting IDO1, the compound interferes with the metabolism of tryptophan, which can have significant effects on cellular functions and immune responses .

Biochemical Pathways

The inhibition of IDO1 by this compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism . This can lead to changes in the levels of downstream metabolites, including kynurenine and its derivatives . These metabolites have various biological effects, including immunomodulatory properties .

Result of Action

The inhibition of IDO1 by this compound can lead to various molecular and cellular effects. For instance, it has been shown to have a potent anti-proliferative activity in human colorectal cancer cells (HCT116) . Additionally, it can induce apoptosis and selectively activate the extracellular signal-regulated kinase (ERK) in the mitogen-activated protein kinase (MAPK) pathway in FaDu cells .

properties

IUPAC Name |

3-iodo-1,6-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFSZQGRATXJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303212 | |

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257535-50-4 | |

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)